molecular formula C12H14F3N B12768793 Ethyltrifluoromethylaminoindane CAS No. 205652-94-4

Ethyltrifluoromethylaminoindane

Cat. No.: B12768793
CAS No.: 205652-94-4
M. Wt: 229.24 g/mol
InChI Key: PHTXVQQRWJXYPP-UHFFFAOYSA-N
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Description

It functions as a selective serotonin releasing agent (SSRA) and is the aminoindane analogue of fenfluramine . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Ethyltrifluoromethylaminoindane involves several steps, starting with the preparation of the indane core. The synthetic route typically includes:

    Step 1: Formation of the indane core through cyclization reactions.

    Step 2: Introduction of the trifluoromethyl group using trifluoromethylating agents.

    Step 3: Ethylation of the amino group to form the final product.

Industrial production methods may involve high-pressure homogenization and ultrasonication to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Ethyltrifluoromethylaminoindane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often using nucleophilic or electrophilic reagents.

Common reagents and conditions used in these reactions include transition metal catalysts and specific solvents to facilitate the reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyltrifluoromethylaminoindane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyltrifluoromethylaminoindane involves its function as a selective serotonin releasing agent. It targets serotonin transporters, leading to an increase in serotonin levels in the synaptic cleft. This action results in enhanced serotonergic neurotransmission, which is associated with its entactogenic effects .

Comparison with Similar Compounds

Ethyltrifluoromethylaminoindane is unique due to its trifluoromethyl group, which imparts distinct chemical and pharmacological properties. Similar compounds include:

This compound stands out due to its reduced neurotoxic potential compared to fenfluramine, making it a safer alternative for research and potential therapeutic use .

Properties

CAS No.

205652-94-4

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

N-ethyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C12H14F3N/c1-2-16-11-6-8-3-4-10(12(13,14)15)5-9(8)7-11/h3-5,11,16H,2,6-7H2,1H3

InChI Key

PHTXVQQRWJXYPP-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC2=C(C1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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